![molecular formula C18H14O4 B13995803 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-21-6](/img/structure/B13995803.png)
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione can be achieved through various synthetic routes. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another approach involves the microwave-assisted three-component domino reaction starting from 2-hydroxy-1,4-naphthoquinone, tetronic acid, and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinone structure is particularly susceptible to reduction, oxidation, and addition of nucleophiles such as O-, N-, and S-nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the quinone structure can lead to the formation of hydroquinone derivatives, while oxidation can yield various oxidized products.
Aplicaciones Científicas De Investigación
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its anticancer activity, where the compound can induce apoptosis in cancer cells through the generation of ROS and regulation of tumor suppressor factors .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
3-Arylated 2-hydroxy-1,4-naphthoquinone derivatives: These compounds have shown cytotoxic activity against human cancer cell lines.
Thiophene derivatives: These compounds exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to act as a molecular probe and its fluorescence properties make it valuable in biochemical research. Additionally, its potential anticancer activity sets it apart from other similar compounds.
Propiedades
Número CAS |
6629-21-6 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-[hydroxy-(4-methoxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-22-12-8-6-11(7-9-12)17(20)15-10-16(19)13-4-2-3-5-14(13)18(15)21/h2-10,17,20H,1H3 |
Clave InChI |
ANGZQESMCWBZAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


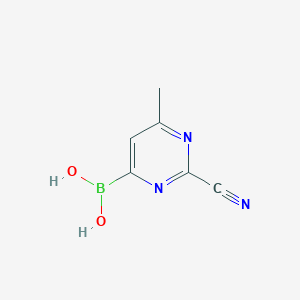
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
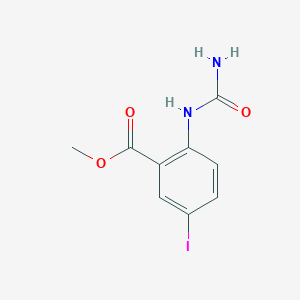
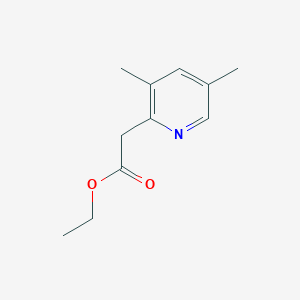
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)

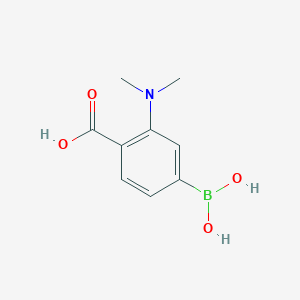

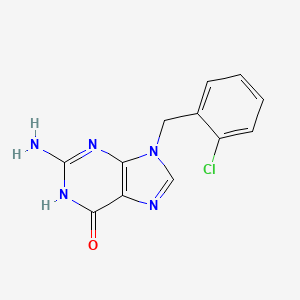
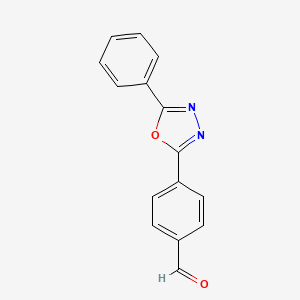

![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
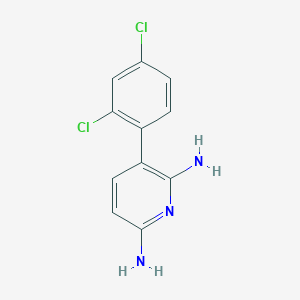
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
